molecular formula C10H7FN2O2S B13541078 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole

5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole

Katalognummer: B13541078
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: RABLPQSEPUIVBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3-fluoro-4-nitrophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, including anti-inflammatory or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

  • 3-Fluoro-4-nitrophenylmethanol
  • 3-Fluoro-4-nitrophenyl azide
  • 3-Fluoro-4-nitrophenyl acetic acid

Comparison: Compared to these similar compounds, 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole exhibits unique properties due to the presence of the thiazole ring. This ring structure enhances its stability and reactivity, making it more versatile in various applications .

Eigenschaften

Molekularformel

C10H7FN2O2S

Molekulargewicht

238.24 g/mol

IUPAC-Name

5-(3-fluoro-4-nitrophenyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C10H7FN2O2S/c1-6-12-5-10(16-6)7-2-3-9(13(14)15)8(11)4-7/h2-5H,1H3

InChI-Schlüssel

RABLPQSEPUIVBY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(S1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.